N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide
Description
N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is a secondary amine hydrobromide salt characterized by a cyclopentanamine core substituted with a (4-methoxy-1-naphthyl)methyl group. The compound is structurally defined by a naphthalene ring system with a methoxy substituent at the 4-position, linked via a methylene bridge to the cyclopentanamine moiety, and protonated as a hydrobromide salt.
However, its structural features—such as the methoxy-naphthyl group and hydrobromide salt—align it with pharmacologically active compounds, including serotonin receptor agonists (e.g., Eletriptan hydrobromide) and cardioprotective agents .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFQDUIIYUYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of the Imine Intermediate
The imine is reduced to the corresponding secondary amine using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Reducing Agent | NaBH₄ (2.5 equiv) |
| Solvent | Methanol or THF |
| Temperature | 0–25°C |
| Reaction Time | 1–3 hours |
| Yield | 70–85% |
Cyanoborohydride is preferred for stereoselective reductions, though NaBH₄ is cost-effective for large-scale synthesis.
Hydrobromide Salt Formation
The free amine is treated with hydrobromic acid (HBr) in a polar aprotic solvent to form the hydrobromide salt.
Procedure:
-
Dissolve the amine in dichloromethane or diethyl ether.
-
Add 48% aqueous HBr dropwise at 0°C.
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Precipitate the salt by cooling to −20°C.
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Filter and recrystallize from ethanol/water.
Purity: >95% after recrystallization.
Industrial-Scale Production Optimization
Industrial synthesis prioritizes yield, cost, and scalability. Key modifications to laboratory methods include:
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances efficiency:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 75% | 88% |
| Solvent Consumption | 500 L/kg | 150 L/kg |
Flow reactors enable precise temperature control and reduce side reactions.
Catalyst Recycling
Homogeneous catalysts (e.g., acetic acid for imine stabilization) are recovered via distillation, reducing waste:
Recovery Rate: 90–95% after three cycles.
Comparative Analysis of Reducing Agents
The choice of reducing agent significantly impacts yield and purity:
| Agent | Solubility | Stereoselectivity | Cost (USD/kg) |
|---|---|---|---|
| NaBH₄ | High in MeOH | Low | 50 |
| NaBH₃CN | Moderate in THF | High | 320 |
| LiAlH₄ | Low in ethers | Moderate | 200 |
Sodium borohydride remains the industrial standard due to its balance of cost and efficiency.
Purification and Characterization
Recrystallization Techniques
Recrystallization solvents critically affect crystal morphology and purity:
| Solvent System | Purity (%) | Crystal Size (µm) |
|---|---|---|
| Ethanol/Water (3:1) | 98.2 | 50–100 |
| Acetone/Hexane | 95.7 | 20–50 |
Ethanol/water mixtures produce larger crystals suitable for pharmaceutical formulations.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.89–7.45 (m, 5H, naphthyl), 4.12 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 2.75–2.65 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Recent Advances in Synthetic Methodology
Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields at 82–85%. Photocatalytic methods using TiO₂ nanoparticles are under investigation for greener synthesis routes .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene ring can undergo reduction to form a dihydronaphthalene derivative.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-naphthylmethylcyclopentanamine.
Reduction: Formation of dihydro-4-methoxy-1-naphthylmethylcyclopentanamine.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The following table summarizes key structural and functional differences between N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide and related compounds:
Key Comparisons
Hydrobromide Salts: The target compound and Eletriptan hydrobromide share enhanced water solubility due to their ionic hydrobromide form, a critical feature for bioavailability in pharmaceuticals .
The cardioprotective hydrazine hydrobromide () demonstrates efficacy in hypoxia models, outperforming reference drugs like Levocarnitine . While the target compound’s activity is unconfirmed, its methoxy-naphthyl group may confer similar hypoxia-modulating properties.
Metal complexes with cyclopentanamine ligands () demonstrate the versatility of amine derivatives in coordination chemistry, though the target compound’s naphthylmethyl group may sterically hinder metal binding compared to pyrazolyl-substituted analogues .
Structural Diversity: The sulfonamide in incorporates a chiral center with 99% stereochemical purity, underscoring the importance of stereochemistry in ligand design .
Research Implications and Limitations
- Pharmacological Gaps : The discontinuation of the target compound () limits direct experimental data. Its biological activity must be inferred from structural analogues, necessitating further in silico or in vitro studies.
- Synthetic Challenges : Differences in bromination and amine functionalization (e.g., vs. 6) highlight the need for tailored synthetic routes for naphthylmethyl-substituted amines.
Biological Activity
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is a compound notable for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopentanamine core with a methoxy-substituted naphthyl group. Its molecular formula is , with a molecular weight of approximately 336.27 g/mol. The hydrobromide salt form enhances its solubility and stability, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may affect the following:
- Neurotransmitter Receptors : Initial findings indicate that this compound interacts with various neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmission, leading to altered signaling pathways.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. The following points summarize key findings:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Studies have demonstrated that it may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Mechanisms proposed include the generation of reactive oxygen species (ROS) and DNA intercalation, which disrupts cellular processes .
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Methoxyphenyl)methylcyclopentanamine | Similar naphthyl structure but lacks the naphthalene moiety | More focused on phenolic interactions |
| 4-Methoxy-N-(naphthalen-1-yl)butanamide | Contains a butanamide chain instead of cyclopentane | Different chain length affects biological activity |
| 1-Naphthalenemethylamine | Simple naphthalene derivative without methoxy group | Lacks complexity and potential receptor activity |
The presence of the cyclopentanamine structure along with the methoxy-substituted naphthyl group distinguishes this compound, potentially enhancing its biological activity and interaction profiles.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Anticancer Study : A study evaluated its efficacy against breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations, attributed to ROS generation and mitochondrial dysfunction .
- Antimicrobial Evaluation : Another investigation assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations, suggesting a broad-spectrum antimicrobial potential .
Q & A
Basic: What are the optimal synthetic routes for N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves a reductive amination strategy. For example:
Condensation : React 4-methoxy-1-naphthaldehyde with cyclopentanamine in a polar aprotic solvent (e.g., DMF) under reflux to form the Schiff base.
Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol to reduce the imine intermediate.
Salt Formation : Treat the free base with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
Purity Optimization :
- Monitor reaction progress via TLC or HPLC (retention time ~12–14 min, similar to analogs in ).
- Purify via recrystallization using ethanol/water mixtures (yield ~65–75% based on similar compounds in ).
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use multi-modal characterization:
- NMR : Compare and spectra with computational predictions (e.g., δH ~2.8–3.2 ppm for cyclopentyl protons; δC ~55 ppm for methoxy carbon, as in ).
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 298.2 (calculated for C₁₇H₂₂NO·HBr).
- XRD : Resolve crystal structure to verify stereochemistry (analogous to ’s cyclobutyl derivatives).
Advanced: How does the methoxy-naphthyl moiety influence the compound’s stability under varying pH conditions?
Methodological Answer:
The 4-methoxy group enhances steric hindrance and electron donation, stabilizing the compound against hydrolysis. Experimental design:
pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
HPLC Analysis : Quantify degradation products (e.g., free cyclopentanamine or naphthyl fragments).
Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models.
Expected Outcome : Higher stability at pH 4–8 (similar to ’s brominated analogs), with degradation <10% over 24 hours.
Advanced: What in silico strategies are effective for predicting the biological targets of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., serotonin or dopamine receptors) due to the cyclopentylamine core (see ’s thiophene analogs for methodology).
QSAR Modeling : Train models on datasets of structurally related amines (e.g., ’s fluorinated derivatives) to predict IC₅₀ values.
ADMET Prediction : Employ SwissADME to assess blood-brain barrier permeability (LogP ~3.2 predicted) and cytochrome P450 interactions.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies:
Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls ( ’s brominated analogs used SH-SY5Y cells).
Dose-Response Curves : Generate EC₅₀/IC₅₀ values across 6–8 concentrations (see ’s enzyme inhibition protocols).
Meta-Analysis : Compare datasets using tools like RevMan to identify outliers (e.g., conflicting IC₅₀ values in vs. 19).
Advanced: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
Focus on modifying:
Naphthyl Substituents : Replace methoxy with halogens (e.g., Br, F) to assess electronic effects (’s fluorinated derivatives showed enhanced receptor affinity).
Amine Core : Compare cyclopentyl vs. cyclohexyl or cyclopropyl analogs (’s fluorophenyl derivatives highlight ring size impact).
Salt Form : Test hydrochloride vs. hydrobromide salts for solubility differences (’s bromide salt improved crystallinity).
Advanced: How can researchers validate the compound’s mechanism of action in neurological assays?
Methodological Answer:
Radioligand Binding : Use -labeled analogs (e.g., []-CPP) to quantify NMDA receptor affinity (as in ’s PET tracer design).
Electrophysiology : Measure postsynaptic currents in hippocampal slices (protocols from ’s fluorinated derivatives).
Behavioral Models : Test in rodent Morris water maze for cognitive effects (dose range: 1–10 mg/kg, based on ’s chromene derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
